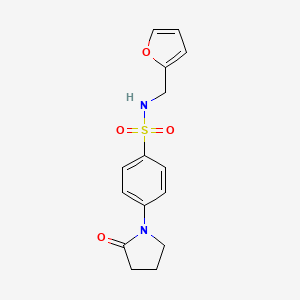

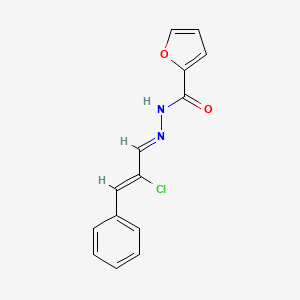

![molecular formula C15H12N2OS B5561975 (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5561975.png)

(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone

Descripción general

Descripción

(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone, also known as AMTPM, is a heterocyclic compound that has been studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral properties. In addition, it has been investigated for its potential as a scaffold for the development of novel therapeutic agents.

Mecanismo De Acción

The mechanism of action of (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, a signaling molecule that is involved in a range of cellular processes.

Biochemical and Physiological Effects

(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain bacteria and viruses. In addition, it has been shown to have anti-inflammatory and analgesic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying a range of cellular processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.

Direcciones Futuras

There are several potential future directions for the use of (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone in scientific research. One area of interest is the development of novel therapeutic agents based on the (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone scaffold. Another area of interest is the investigation of the mechanism of action of (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone and its potential interactions with other cellular components. Finally, there is potential for the use of (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone as a tool for studying the role of specific enzymes and signaling pathways in cellular processes.

Métodos De Síntesis

(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone can be synthesized through a multi-step process involving the reaction of 2-acetylthiophene with methylamine, followed by cyclization with 2-bromoacetophenone. The resulting product is then subjected to a series of purification steps to obtain the final compound.

Propiedades

IUPAC Name |

(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-9-7-8-11-12(16)14(19-15(11)17-9)13(18)10-5-3-2-4-6-10/h2-8H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJAOMZMDRGQKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322543 | |

| Record name | (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667310 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone | |

CAS RN |

52505-54-1 | |

| Record name | (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5561894.png)

![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5561904.png)

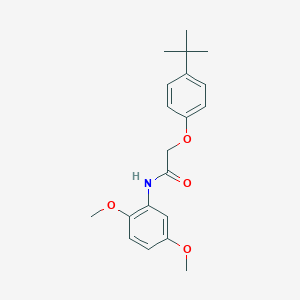

![2-(4-tert-butylphenoxy)-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide](/img/structure/B5561944.png)

![N-(2-chloro-4-methylphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5561950.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5561956.png)

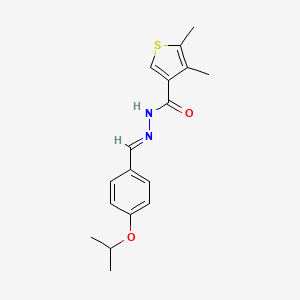

![N-(4-ethoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5561958.png)

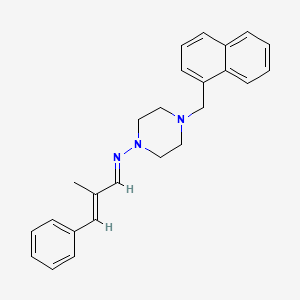

![3-methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5561967.png)

![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5561992.png)